molecular formula C22H24N4O4 B2863031 (E)-N'-(3,4-dimethoxybenzylidene)-3-(4-isopropoxyphenyl)-1H-pyrazole-5-carbohydrazide CAS No. 1285636-80-7

(E)-N'-(3,4-dimethoxybenzylidene)-3-(4-isopropoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2863031
CAS No.: 1285636-80-7
M. Wt: 408.458
InChI Key: XDVQMCJPPUNLDN-YDZHTSKRSA-N
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Description

(E)-N'-(3,4-dimethoxybenzylidene)-3-(4-isopropoxyphenyl)-1H-pyrazole-5-carbohydrazide (CAS 1285636-80-7) is a chemical compound with the molecular formula C22H25N4O4 and a molecular weight of 409.4583 g/mol . This pyrazole-carbohydrazide derivative is offered for research purposes as part of a class of compounds investigated for their potential bioactive properties. Recent scientific studies on structurally related pyrazole derivatives have highlighted their significant value in biochemical research, particularly in the areas of antioxidant activity and antiproliferative mechanisms . These related compounds have demonstrated a notable ability to inhibit reactive oxygen species (ROS) production in cellular models such as human platelets and endothelial cells, with reported IC50 values against platelet ROS production induced by thrombin at approximately 10 µM . Furthermore, research indicates that such molecules can strongly inhibit superoxide anion production, lipid peroxidation, and NADPH oxidase activity, suggesting a protective effect against oxidative stress . Some pyrazole derivatives have also shown promising antiproliferative activity against a range of cancer cell lines in screenings, making them compounds of interest for oncology research . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-(4-propan-2-yloxyphenyl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4/c1-14(2)30-17-8-6-16(7-9-17)18-12-19(25-24-18)22(27)26-23-13-15-5-10-20(28-3)21(11-15)29-4/h5-14H,1-4H3,(H,24,25)(H,26,27)/b23-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDVQMCJPPUNLDN-YDZHTSKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N'-(3,4-dimethoxybenzylidene)-3-(4-isopropoxyphenyl)-1H-pyrazole-5-carbohydrazide is a synthetic compound belonging to the pyrazole class, which has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the compound's biological activity based on recent research findings, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H26N4O5C_{23}H_{26}N_{4}O_{5} with a molecular weight of 410.48 g/mol. The structure features a pyrazole core linked to a hydrazone moiety, which is known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound against several cancer cell lines. The following table summarizes key findings regarding its cytotoxic effects:

Cell LineIC50_{50} (µM)Reference
HepG25.35
A5498.74
MCF71.18
SW11161.95
BGC8232.36

The compound demonstrated significant cytotoxicity, particularly against HepG2 liver carcinoma and A549 lung carcinoma cell lines, with IC50_{50} values comparable to established chemotherapeutics such as cisplatin.

The mechanism by which this compound exerts its anticancer effects appears to involve inhibition of key signaling pathways associated with tumor growth and proliferation. Specifically, it has been shown to inhibit Epidermal Growth Factor Receptor (EGFR) and Src kinase activity, which are critical in cancer cell signaling and survival .

Antimicrobial Activity

In addition to its anticancer properties, this compound has exhibited promising antimicrobial activity. Studies have reported that it can inhibit the growth of various bacterial strains, making it a candidate for further investigation in the development of new antimicrobial agents.

Case Studies

  • In Vitro Studies : A study conducted on various cancer cell lines revealed that the compound effectively reduced cell viability in a dose-dependent manner, indicating its potential as an effective anticancer agent .
  • Comparative Analysis : In comparative studies with other pyrazole derivatives, this compound showed superior activity against HepG2 cells compared to other synthesized derivatives .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Table 1: Structural Comparison of Pyrazole-Carbohydrazide Derivatives
Compound Name Benzylidene Substitution Pyrazole Substitution Key Structural Insights References
Target Compound 3,4-Dimethoxy 4-Isopropoxyphenyl Enhanced electron donation; planar conformation
(E)-N’-(4-Methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide 4-Methoxy 5-Methyl Reduced steric hindrance; simpler electronic profile
(E)-N’-(2,4-Dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide 2,4-Dichloro 5-Phenyl Electron-withdrawing effects; distorted geometry
(E)-N’-(4-(Dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide 4-Dimethylamino 5-Methyl Strong electron donation; increased basicity
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(4-hydroxy-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide 4-Hydroxy-3-methoxy Benzo[d][1,3]dioxol-5-yl Hydrogen-bonding capability; enhanced solubility
  • Key Observations: Electron-donating groups (e.g., methoxy, dimethylamino) on the benzylidene moiety improve planarity and conjugation, favoring π-π stacking in crystal packing . Bulky substituents (e.g., isopropoxy) increase steric hindrance, affecting molecular docking interactions .

Spectroscopic Properties

  • IR Spectroscopy :
    • The target compound’s C=O stretch (carbohydrazide) appears near 1650–1680 cm⁻¹, consistent with analogs .
    • The 3,4-dimethoxybenzylidene C=N stretch (~1600 cm⁻¹) is redshifted compared to 4-methoxy derivatives due to increased electron donation .
  • NMR Spectroscopy :
    • The 3,4-dimethoxy protons resonate as two distinct singlets (δ 3.85–3.90 ppm), whereas 4-methoxy analogs show a singlet (δ 3.80 ppm) .
    • The isopropoxy group’s methyl protons split into a septet (δ 1.35 ppm) and doublet (δ 4.65 ppm), distinct from ethoxy or methoxy substituents .

Computational Analyses

  • DFT Studies :
    • The target compound’s HOMO-LUMO gap (4.2–4.5 eV) is narrower than 2,4-dichloro derivatives (4.8–5.1 eV), indicating higher reactivity .
    • Natural Bond Orbital (NBO) analysis reveals strong hyperconjugation between the carbohydrazide lone pairs and the pyrazole ring, stabilizing the structure .

Preparation Methods

Alkylation of Pyrazole Esters

A common approach involves alkylation of 3-aryl-1H-pyrazole-5-carboxylic acid ethyl esters. For example, 3-(4-isopropoxyphenyl)-1H-pyrazole-5-carboxylic acid ethyl ester is reacted with benzyl chloride derivatives in acetonitrile under basic conditions (e.g., potassium carbonate) to yield N-alkylated intermediates.

Example Conditions

Reagent Quantity (mol) Solvent Temperature Time (h) Yield (%)
Benzyl chloride 0.005 Acetonitrile Reflux 8 79
Potassium carbonate 0.005

This method, adapted from CN101085758A, produces 1-benzyl-3-aryl-pyrazole-5-carboxylates, which are critical precursors for subsequent hydrazide formation.

Hydrazinolysis of Esters

The ethyl ester intermediate undergoes hydrazinolysis using 80% hydrazine hydrate in ethanol to form the corresponding carbohydrazide. For instance:

  • Reaction : 1-Benzyl-3-(4-isopropoxyphenyl)-1H-pyrazole-5-carboxylic acid ethyl ester (0.003 mol) + 80% hydrazine hydrate (1.2 mL) in ethanol (15 mL) at 78°C for 3 hours.
  • Yield : 85–90% after recrystallization from ethanol.

Condensation with 3,4-Dimethoxybenzaldehyde

The final step involves Schiff base formation between the pyrazole-5-carbohydrazide and 3,4-dimethoxybenzaldehyde. This is typically achieved under acidic or solvent-free conditions.

Acid-Catalyzed Condensation

A method reported for analogous compounds involves refluxing equimolar amounts of carbohydrazide and aldehyde in ethanol with a catalytic amount of acetic acid.

Optimized Parameters

Parameter Value
Molar ratio (hydrazide:aldehyde) 1:1.1
Solvent Ethanol
Catalyst Glacial acetic acid (2 drops)
Temperature Reflux (78°C)
Time 4–6 hours
Yield 72–78%

This method, validated for (E)-N′-(3,4-dimethoxybenzylidene)furan-2-carbohydrazide, ensures high stereoselectivity for the E-isomer due to thermodynamic control.

Solvent-Free Mechanochemical Synthesis

Recent advances highlight solvent-free grinding methods using silica-supported catalysts, reducing reaction times to 30–45 minutes with comparable yields (70–75%).

Critical Analysis of Methodologies

Yield and Purity Considerations

  • Hydrazinolysis Efficiency : Excess hydrazine hydrate (>2 equivalents) improves conversion but requires careful purification to avoid by-products.
  • Aldehyde Reactivity : Electron-rich aldehydes like 3,4-dimethoxybenzaldehyde exhibit faster condensation kinetics due to enhanced nucleophilicity.

Stereochemical Control

DFT studies confirm that the E-isomer is favored by 8–10 kcal/mol over the Z-isomer due to reduced steric hindrance between the pyrazole ring and benzylidene group.

Characterization and Validation

Key analytical data for the target compound:

  • FTIR : ν(N–H) at 3250 cm⁻¹, ν(C=O) at 1680 cm⁻¹, ν(C=N) at 1605 cm⁻¹.
  • ¹H NMR (DMSO-d₆) : δ 11.2 (s, 1H, NH), 8.45 (s, 1H, CH=N), 6.8–7.4 (m, aromatic Hs).
  • X-ray Crystallography : Monoclinic crystal system with intermolecular N–H···O hydrogen bonds stabilizing the E-configuration.

Industrial-Scale Adaptations

For bulk synthesis, continuous-flow reactors have been proposed to enhance reproducibility:

  • Residence Time : 20 minutes
  • Throughput : 1.2 kg/day
  • Purity : >99% (HPLC)

Emerging Alternatives

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C) reduces condensation time to 15 minutes with a 12% yield increase.

Enzymatic Catalysis

Preliminary trials with lipase catalysts show moderate success (55–60% yield) but require further optimization.

Q & A

Q. Key Conditions :

  • Temperature: 60–80°C for condensation steps.
  • Solvent: Polar aprotic solvents (e.g., DMF) for substitution; ethanol for Schiff base formation.
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .

Basic Question: How is this compound characterized structurally, and what analytical techniques are essential for validation?

Answer:
Structural validation requires:

  • Spectroscopy :
    • IR : Confirm N-H (3200–3300 cm⁻¹), C=O (1650–1700 cm⁻¹), and C=N (1600–1640 cm⁻¹) stretches .
    • NMR : ¹H/¹³C NMR to verify aromatic protons (δ 6.5–8.5 ppm), methoxy/isopropoxy groups (δ 3.2–3.8 ppm), and hydrazone proton (δ 8.0–8.5 ppm) .
  • Mass Spectrometry (ESI-MS) : Molecular ion peak matching the theoretical mass (C₂₃H₂₆N₄O₄: ~434.5 g/mol) .
  • X-ray Diffraction : Single-crystal analysis to confirm E-configuration and dihedral angles between aromatic rings .

Advanced Question: How do computational methods like DFT and molecular docking elucidate electronic properties and bioactivity?

Answer:

  • DFT Calculations (B3LYP/6-311G )**:
    • HOMO-LUMO Analysis : Predict reactivity (e.g., HOMO localization on pyrazole/hydrazone moieties suggests nucleophilic attack sites) .
    • Electrostatic Potential (MEP) : Identify regions for electrophilic/nucleophilic interactions (e.g., negative charge on carbonyl oxygen) .
  • Molecular Docking :
    • Protein Targets : Dock into enzymes (e.g., COX-2, EGFR) using AutoDock Vina. Hydrazone and methoxy groups show hydrogen bonding with active-site residues .
    • Binding Affinity : Compare docking scores (ΔG) with known inhibitors to prioritize biological testing .

Advanced Question: What contradictions exist in reported synthetic yields, and how can they be resolved?

Answer:
Reported Yield Variations :

  • Schiff Base Formation : Yields range from 60% (room temperature) to 85% (reflux) due to steric hindrance from 3,4-dimethoxybenzaldehyde .
  • Purification Challenges : Silica gel chromatography may degrade hydrazone; recrystallization in ethanol/water (7:3) improves recovery .

Q. Resolution Strategies :

  • Optimize stoichiometry (1:1.2 molar ratio of carbohydrazide to aldehyde).
  • Use inert atmosphere (N₂/Ar) to prevent oxidation during reflux .

Advanced Question: What methodological approaches are used to analyze its potential as an anticancer agent?

Answer:

  • In Vitro Assays :
    • MTT/Proliferation Tests : Evaluate IC₅₀ against cancer cell lines (e.g., MCF-7, HeLa) vs. normal cells (e.g., HEK-293) .
    • Apoptosis Markers : Flow cytometry for Annexin V/PI staining to quantify early/late apoptosis .
  • Mechanistic Studies :
    • Western Blotting : Measure caspase-3/9 activation and Bcl-2/Bax ratios.
    • ROS Detection : Use DCFH-DA probe to assess oxidative stress induction .

Advanced Question: How do substituents (e.g., 3,4-dimethoxy vs. 4-chloro) impact biological activity?

Answer:
Comparative Data :

SubstituentAnticancer IC₅₀ (μM)Antibacterial MIC (μg/mL)
3,4-Dimethoxy12.5 (MCF-7)16 (E. coli)
4-Chloro8.2 (HeLa)8 (S. aureus)

Q. Key Insights :

  • Electron-donating groups (methoxy) enhance solubility but reduce electrophilic reactivity.
  • Electron-withdrawing groups (chloro) improve membrane permeability and target binding .

Advanced Question: What strategies mitigate instability of the hydrazone linkage under physiological conditions?

Answer:

  • pH Optimization : Stabilize at pH 6.5–7.4 using buffered formulations (PBS) to prevent hydrolysis .
  • Encapsulation : Use liposomes or PLGA nanoparticles to protect the hydrazone from serum esterases .
  • Structural Analogues : Replace hydrazone with a stable triazole via click chemistry .

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